2'-(Dicyclohexylphosphino)-N,N-dimethyl[1,1'-biphenyl]-4-amine
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Overview
Description
“2’-(Dicyclohexylphosphino)-N,N-dimethyl[1,1’-biphenyl]-4-amine”, also known as CyJohnPhos, is an air-stable, bulky, and electron-rich monodentate biarylphosphine ligand . It was developed by the Buchwald group to enhance the reactivity of palladium catalysis during cross-coupling reactions . It is used as a ligand for amination of aryl halides and triflates . It is air, moisture, and thermally stable and is highly soluble in a wide range of common organic solvents .
Synthesis Analysis
This compound is synthesized from 2-(N,N-dimethylamino) phenylmagnesium chloride, 2-bromochlorobenzene, and chlorodicyclohexylphosphine in the presence of magnesium .Molecular Structure Analysis
The structure of this compound consists of a biphenyl backbone substituted with a dicyclohexylphosphino group .Chemical Reactions Analysis
This compound is used as a ligand in palladium-catalyzed cross-coupling reactions. It is particularly effective in the amination of aryl halides and triflates .Physical And Chemical Properties Analysis
This compound is a white crystalline solid that is soluble in most organic solvents . It has a melting point of 102-106 °C .Scientific Research Applications
Synthesis and Chemical Reactivity
2'-(Dicyclohexylphosphino)-N,N-dimethyl[1,1'-biphenyl]-4-amine is a compound of interest in the field of synthetic organic chemistry, particularly in the synthesis of α-amino-, β-amino-, and/or enaminophosphonates, which hold significant roles in pharmaceutical chemistry. The chemical reactivity of alkyl phosphites with nitrogen-containing compounds has been extensively investigated, highlighting efficient approaches to these important structures. Such compounds are vital in developing pharmaceuticals due to their biological activity (Abdou, Barghash, & Bekheit, 2015).
Environmental and Toxicological Studies
Although not directly related to this compound, studies on the environmental presence and impact of related nitrogen-containing compounds, such as amines and aromatic amines, are crucial. These studies often focus on the degradation pathways, toxicity, and environmental behavior of amines, which can offer insights into the safety and potential environmental risks associated with the use and synthesis of complex amines. For instance, research on biogenic amines degradation by Pseudomonas species provides valuable information on microbial pathways that could potentially be applied to mitigate environmental contamination by synthetic amines (Luengo & Olivera, 2020).
Advanced Oxidation Processes for Degradation
The degradation of nitrogen-containing hazardous compounds, including amines and dyes, through advanced oxidation processes (AOPs) is a significant area of research. These processes are effective in mineralizing resistant compounds, improving water treatment schemes, and addressing concerns regarding the toxicity and persistence of nitrogen-containing compounds in the environment. The review on the AOPs' efficiency against various amines and nitrogen-containing compounds highlights the potential of these processes to handle pollutants that are otherwise difficult to degrade (Bhat & Gogate, 2021).
Mechanism of Action
Target of Action
The primary target of the compound 2’-(Dicyclohexylphosphino)-N,N-dimethyl[1,1’-biphenyl]-4-amine, also known as 4-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylaniline, is the palladium catalysis during cross-coupling reactions . This compound acts as a ligand, enhancing the reactivity of palladium catalysis .
Mode of Action
The compound 4-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylaniline interacts with its target by forming stable complexes with transition metals, particularly palladium . This interaction enhances the reactivity of the palladium catalysis, making it more efficient in facilitating cross-coupling reactions .
Biochemical Pathways
The compound 2’-(Dicyclohexylphosphino)-N,N-dimethyl[1,1’-biphenyl]-4-amine affects the biochemical pathway of cross-coupling reactions . These reactions are crucial for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds . The compound’s interaction with palladium catalysis enhances these reactions, leading to more efficient bond formation .
Pharmacokinetics
It is known to be air-, moisture-, and thermally stable, and highly soluble in a wide range of common organic solvents . These properties may influence its bioavailability.
Result of Action
The molecular and cellular effects of the action of 2’-(Dicyclohexylphosphino)-N,N-dimethyl[1,1’-biphenyl]-4-amine are primarily observed in the enhanced efficiency of cross-coupling reactions . By forming stable complexes with palladium, this compound increases the reactivity of the catalysis, leading to more efficient formation of C-C, C-N, and C-O bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylaniline. For instance, the presence of air, moisture, and heat can affect the stability of this compound . It is known to be stable under these conditions . The solvent used can also impact the solubility and, consequently, the efficacy of this compound .
Safety and Hazards
properties
IUPAC Name |
4-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36NP/c1-27(2)22-19-17-21(18-20-22)25-15-9-10-16-26(25)28(23-11-5-3-6-12-23)24-13-7-4-8-14-24/h9-10,15-20,23-24H,3-8,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTMPVPAGYIPNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36NP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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